molecular formula C9H17NO2 B13014615 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine

Katalognummer: B13014615
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: WBXBIRMOUKHJGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine is a chemical compound with a unique spirocyclic structure. This compound contains a spiro ring system, which is a bicyclic structure where two rings are connected through a single atom. The presence of both ether and amine functional groups makes it an interesting molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the reaction of a diol with an amine under acidic conditions to form the spirocyclic ether. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to maximize the production rate and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The spirocyclic structure may also play a role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2-(2,5-Dioxaspiro[3.5]nonan-8-yl)methanamine
  • **2-(2,5-Dioxaspiro[3.5]nonan-8-yl)propan-1-amine

Uniqueness

2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine is unique due to its specific spirocyclic structure and the presence of both ether and amine functional groups. This combination of features makes it distinct from other similar compounds and contributes to its diverse range of applications.

Eigenschaften

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

2-(2,5-dioxaspiro[3.5]nonan-8-yl)ethanamine

InChI

InChI=1S/C9H17NO2/c10-3-1-8-2-4-12-9(5-8)6-11-7-9/h8H,1-7,10H2

InChI-Schlüssel

WBXBIRMOUKHJGP-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(CC1CCN)COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.